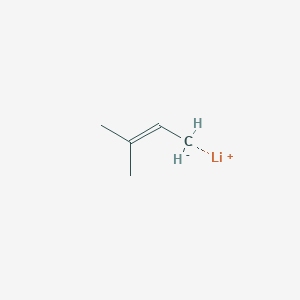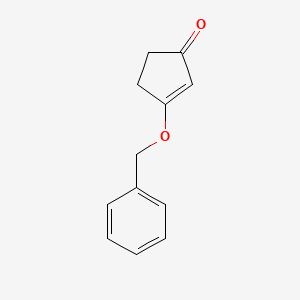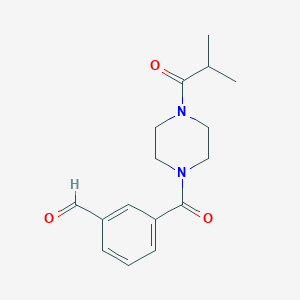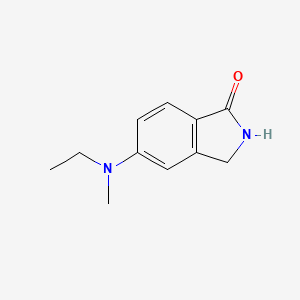
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-: is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with an acetic acid group and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline to form the isoindole structure, followed by the introduction of the phenylacetic acid moiety through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the isoindole ring, potentially converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is investigated for its therapeutic properties. It may serve as a lead compound for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
類似化合物との比較
Phthalic Acid Derivatives: Compounds like phthalic acid and its derivatives share structural similarities with the isoindole moiety.
Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and its substituted forms are structurally related to the phenylacetic acid moiety.
Uniqueness: What sets Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- apart is the combination of the isoindole and phenylacetic acid structures, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler analogs.
特性
CAS番号 |
178933-91-0 |
|---|---|
分子式 |
C16H11NO4 |
分子量 |
281.26 g/mol |
IUPAC名 |
2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14(19)9-10-4-3-5-11(8-10)17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2,(H,18,19) |
InChIキー |
KWTMJJGYSVVGFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Aminoethyl)phenoxy]nicotinamide](/img/structure/B8453436.png)








![4-[(3-Nitrophenyl)amino]-3-penten-2-one](/img/structure/B8453481.png)

